

4,7-Dichloro-2,8-dimethylquinoline: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4,7-Dichloro-2,8-dimethylquinoline

Cat. No.: B1296148

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Molecular Formula: $C_{11}H_9Cl_2N$ ^{[1][2]} Molecular Weight: 226.105 g/mol ^[1] CAS Number: 21728-15-4^{[2][3][4]}

Introduction

4,7-Dichloro-2,8-dimethylquinoline is a halogenated quinoline derivative. While the quinoline core is a prevalent scaffold in medicinal chemistry, literature specifically detailing the synthesis, properties, and biological activities of this particular substituted quinoline is limited. This guide aims to consolidate the currently available information and provide a framework for future research.

Chemical Properties

Detailed experimental data on the physicochemical properties of **4,7-dichloro-2,8-dimethylquinoline**, such as melting point, boiling point, and solubility, are not extensively reported in the current scientific literature. Computational predictions, however, can offer some insights.

Table 1: Predicted Physicochemical Properties of **4,7-dichloro-2,8-dimethylquinoline**

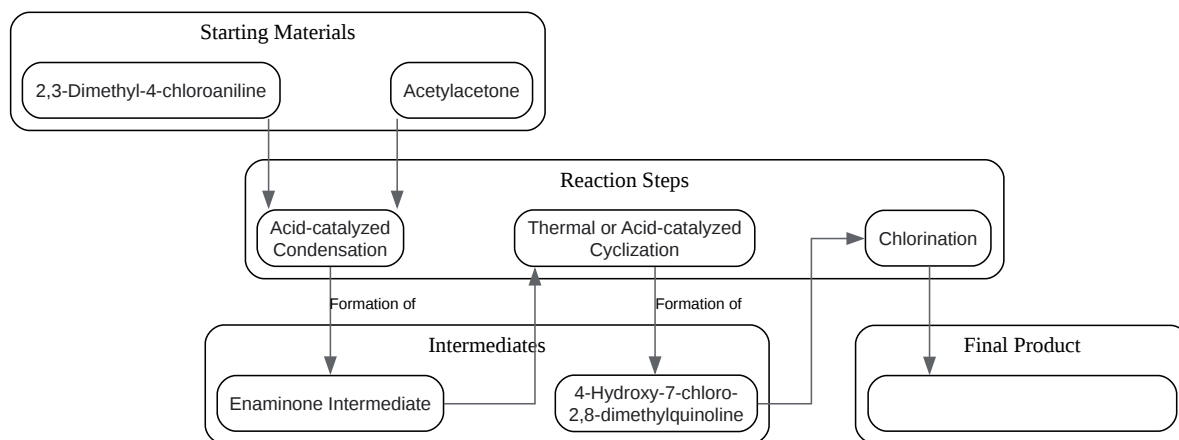
Property	Predicted Value	Source
XlogP	4.2	PubChem
Monoisotopic Mass	225.0112 Da	PubChemLite ^[5]

Synthesis

A definitive, peer-reviewed synthesis protocol specifically for **4,7-dichloro-2,8-dimethylquinoline** is not readily available in the surveyed literature. However, general methods for the synthesis of substituted quinolines can be adapted. One common approach is the Combes quinoline synthesis.

Hypothetical Synthesis Workflow

A plausible synthetic route could involve the reaction of 2,3-dimethyl-4-chloroaniline with a β -diketone like acetylacetone, followed by cyclization and subsequent chlorination.



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Caption: Hypothetical Combes synthesis for **4,7-dichloro-2,8-dimethylquinoline**.

Experimental Protocols

Due to the absence of specific literature, a detailed experimental protocol cannot be provided. Researchers interested in synthesizing this compound would need to adapt established

procedures for similar quinoline derivatives. A general approach might involve:

- **Condensation:** Reacting 2,3-dimethyl-4-chloroaniline with acetylacetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene. The reaction would likely be heated under reflux with removal of water to drive the equilibrium towards the enaminone intermediate.
- **Cyclization:** The crude enaminone intermediate could then be cyclized by heating at high temperatures in a high-boiling solvent (e.g., Dowtherm A) or by treatment with a strong acid like polyphosphoric acid.
- **Chlorination:** The resulting 4-hydroxy-7-chloro-2,8-dimethylquinoline would then be chlorinated using a reagent such as phosphorus oxychloride (POCl_3) to yield the final product, **4,7-dichloro-2,8-dimethylquinoline**.

Purification would likely involve column chromatography on silica gel. Characterization would require spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Biological Activity and Signaling Pathways

There is no information available in the scientific literature regarding the biological activity or mechanism of action of **4,7-dichloro-2,8-dimethylquinoline**. The biological effects of the closely related compound, 4,7-dichloroquinoline, are well-documented, primarily as a key intermediate in the synthesis of antimalarial drugs like chloroquine and hydroxychloroquine.^[6]^[7] It is plausible that **4,7-dichloro-2,8-dimethylquinoline** could exhibit some biological activity, but this would require experimental validation.

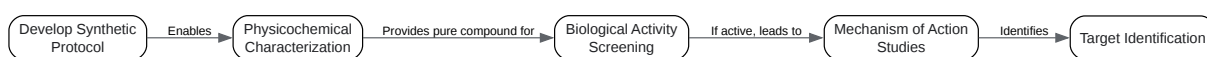
Given the lack of data on its biological targets, no signaling pathways can be described for **4,7-dichloro-2,8-dimethylquinoline**.

Future Research Directions

The dearth of information on **4,7-dichloro-2,8-dimethylquinoline** presents several opportunities for future research:

- Development of a robust and scalable synthetic protocol.

- Full characterization of its physicochemical properties.
- Screening for biological activity across various assays, including but not limited to, anticancer, antimicrobial, and antiviral assays.
- If biological activity is identified, subsequent studies to elucidate its mechanism of action and identify potential cellular targets and signaling pathways.



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Caption: Logical workflow for future research on **4,7-dichloro-2,8-dimethylquinoline**.

Conclusion

4,7-Dichloro-2,8-dimethylquinoline remains a largely unexplored chemical entity. While its structural similarity to other biologically active quinolines suggests potential for interesting pharmacological properties, a significant research effort is required to synthesize, characterize, and evaluate this compound. The information and proposed workflows in this guide are intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and other novel quinoline derivatives.

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